Trans-2-Undecenal is an unsaturated aldehyde with the chemical formula . It is characterized by a double bond located between the second and third carbon atoms of the undecenal chain, which contributes to its unique properties. This compound is known for its fruity aroma, often reminiscent of orange peel, and is classified as a volatile organic compound. It is utilized in various applications, particularly in the fragrance and flavor industries due to its pleasant scent profile .
2-Undecenal is an organic compound classified as an aldehyde. Its chemical formula is C₁₁H₂₀O, and it has a molecular weight of 168.28 g/mol. Two isomers exist for 2-undecenal, differing in the spatial arrangement of their double bond: (Z)-2-undecenal and (E)-2-undecenal. However, research primarily focuses on the (Z)-isomer due to its prevalence in nature [].
2-Undecenal is found naturally in various plant materials, contributing to their aroma and flavor profiles. It has been identified in several fruits, including oranges, grapefruits, and pineapples []. Additionally, it is present in essential oils extracted from lavender, coriander, and other plants [].
While the specific scientific research applications of 2-undecenal are limited, current research explores its potential in several areas:
These reactions are significant for synthesizing various derivatives that have applications in different chemical sectors .
Trans-2-Undecenal exhibits notable biological properties. Studies have indicated that it possesses antimicrobial activity, making it a potential candidate for use in food preservation and as a natural pesticide. Its fruity aroma also suggests potential applications in aromatherapy and perfumery, contributing to psychological well-being . Additionally, research has shown that it may have insect-repellent properties, particularly against certain pests, enhancing its utility in agricultural applications .
Trans-2-Undecenal can be synthesized through several methods:
Each method varies in efficiency and yield, making it essential to choose the appropriate synthesis route based on the desired application .
Trans-2-Undecenal finds extensive applications across various industries:
These diverse applications underscore its importance in both consumer products and industrial processes .
Research into the interactions of trans-2-undecenal with biological systems has revealed its potential effects on various organisms. Studies indicate that it can affect behavior in insects, serving as an attractant or repellent depending on concentration and context. Furthermore, its antimicrobial properties suggest interactions with microbial cell membranes, leading to cell lysis or inhibition of growth. Understanding these interactions can enhance its application in pest control and food preservation .
Trans-2-Undecenal shares structural similarities with several related compounds. Here are some comparable compounds:
Compound Name | Structure Type | Key Characteristics |
---|---|---|
2-Undecenal | Unsaturated Aldehyde | Similar aroma but less intense; used in flavoring. |
Undecanal | Saturated Aldehyde | Lacks double bond; used primarily in fragrances. |
Nonanal | Saturated Aldehyde | Different chain length; used for similar applications but has a distinct scent profile. |
2-Decenal | Unsaturated Aldehyde | Shorter carbon chain; used in similar applications but less fruity aroma. |
Trans-2-undecenal's unique fruity aroma and specific biological activities set it apart from these compounds, making it particularly valuable in fragrance and flavor formulations .
Irritant;Environmental Hazard